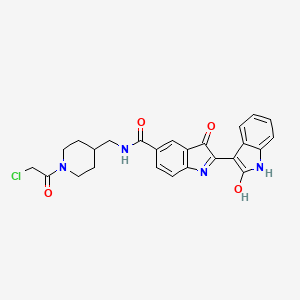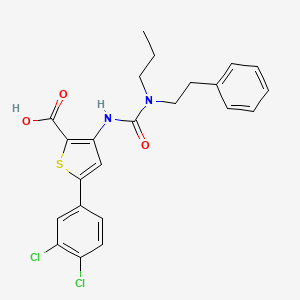
Uncargenin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uncargenin C is a triterpenoid compound that can be isolated from the plant Uncaria rhynchophylla Miq. Jacks . Triterpenoids are a class of chemical compounds composed of three terpene units with the molecular formula C30H48O5 . This compound is known for its intermediate products that exhibit anti-leukemia activity, although the compound itself does not possess this activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uncargenin C can be synthesized through various organic synthesis routes. One common method involves the extraction from natural sources such as Uncaria rhynchophylla . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the plant material, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to chromatographic techniques to purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Uncargenin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Uncargenin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Uncargenin C involves its interaction with various molecular targets and pathways. The intermediate products of this compound exhibit anti-leukemia activity by inducing apoptosis (programmed cell death) in leukemia cells . This is achieved through the activation of specific signaling pathways that lead to cell death.
Comparaison Avec Des Composés Similaires
Oleanolic Acid: Another triterpenoid with similar structural features.
Ursolic Acid: A triterpenoid known for its anti-inflammatory and anticancer properties.
Betulinic Acid: A triterpenoid with potential anticancer activity.
Comparison: Uncargenin C is unique in that its intermediate products exhibit specific anti-leukemia activity, whereas the compound itself does not . This distinguishes it from other triterpenoids like oleanolic acid and ursolic acid, which exhibit direct biological activities.
Propriétés
Formule moléculaire |
C30H48O5 |
|---|---|
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1 |
Clé InChI |
XRRLUGUSXUFEDF-NJMQRACMSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@]([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)


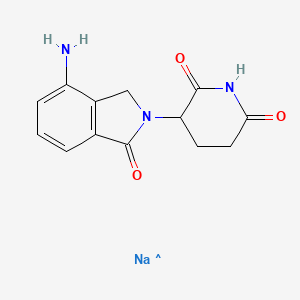
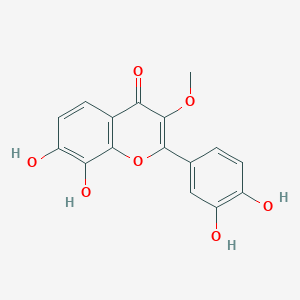

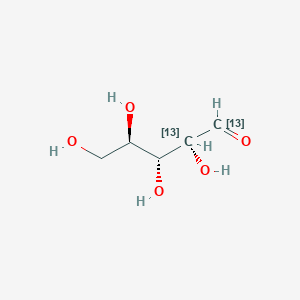
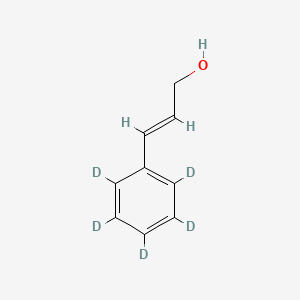
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
